
CID 71331930
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the Chemical Abstracts Service (CAS) number 71331930 is a chemical entity with significant interest in various scientific fields. This compound’s unique structure and properties make it a subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of the compound involves multiple steps, including the formation of intermediate products. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include crystallization, filtration, and purification steps to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. These products can have different chemical and physical properties, making them suitable for various applications.
Wissenschaftliche Forschungsanwendungen
The compound has numerous scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of materials, chemicals, and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism of action depends on the compound’s structure and the biological system it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include those with related structures or functional groups. These compounds may share some properties but differ in their specific applications and effects.
Uniqueness
The uniqueness of the compound lies in its specific structure, which imparts distinct chemical and physical properties. These properties make it suitable for particular applications that similar compounds may not be able to achieve.
Conclusion
The compound identified by the Chemical Abstracts Service (CAS) number 71331930 is a versatile chemical entity with significant potential in various scientific fields. Its unique structure and properties make it a valuable subject of study and application in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
98239-99-7 |
|---|---|
Molekularformel |
Au3Ca7 |
Molekulargewicht |
871.4 g/mol |
InChI |
InChI=1S/3Au.7Ca |
InChI-Schlüssel |
KBFBHVPSLBJSDY-UHFFFAOYSA-N |
Kanonische SMILES |
[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Au].[Au].[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




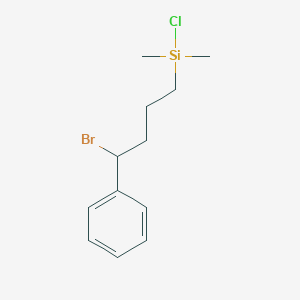
![3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol](/img/structure/B14352721.png)
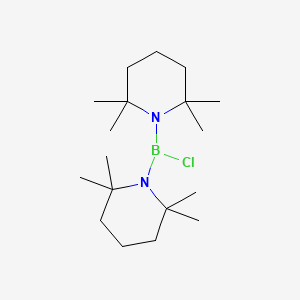
![N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide](/img/structure/B14352730.png)
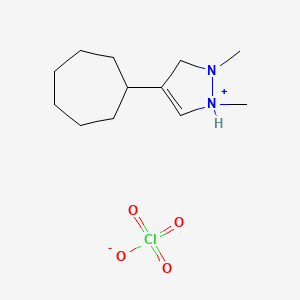
![[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane)](/img/structure/B14352756.png)

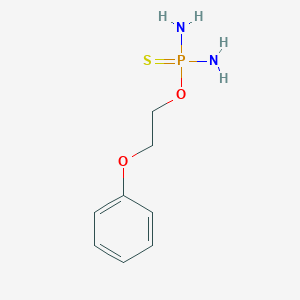
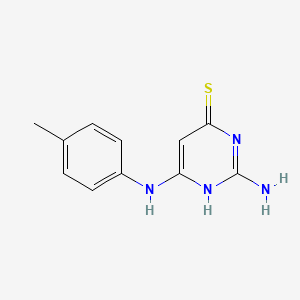

![2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene](/img/structure/B14352788.png)
![1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14352793.png)
